9-Bromo-9h-fluorene-1-carboxylic acid

Catalog No.
S15859074
CAS No.
13737-38-7
M.F
C14H9BrO2
M. Wt
289.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-9h-fluorene-1-carboxylic acid

CAS Number

13737-38-7

Product Name

9-Bromo-9h-fluorene-1-carboxylic acid

IUPAC Name

9-bromo-9H-fluorene-1-carboxylic acid

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

InChI

InChI=1S/C14H9BrO2/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13H,(H,16,17)

InChI Key

ZDXPNCHUYBFPAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(C2=C1)Br)C(=CC=C3)C(=O)O

9-Bromo-9H-fluorene-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorene core with a bromine atom and a carboxylic acid functional group. Its molecular formula is C14H9BrO2C_{14}H_{9}BrO_{2}, and it has a molar mass of approximately 303.11 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the bromine atom, which enhances its reactivity compared to other derivatives of fluorene.

The primary reactions involving 9-bromo-9H-fluorene-1-carboxylic acid typically include:

  • Bromination: The introduction of bromine into the fluorene structure can be achieved through electrophilic aromatic substitution, where bromine or N-bromosuccinimide is used in the presence of a catalyst such as iron or aluminum chloride.
  • Carboxylation: The carboxylic acid group can be modified through various reactions, including esterification and amidation, allowing for the synthesis of derivatives with different biological activities.
  • Reduction: The compound can undergo reduction reactions to yield alcohol derivatives, which may exhibit different properties and reactivities.

Research indicates that 9-bromo-9H-fluorene-1-carboxylic acid exhibits significant biological activity. It has been investigated for:

  • Antimicrobial Properties: Some studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Derivatives of this compound have shown potential in influencing cell cycle regulation and may induce apoptosis in cancer cells.
  • Metabolic Intermediates: It is involved as an intermediate in the degradation pathways of polycyclic aromatic hydrocarbons, suggesting a role in environmental bioremediation processes.

The synthesis of 9-bromo-9H-fluorene-1-carboxylic acid typically involves:

  • Bromination of Fluorene Derivatives: This can be performed using bromine in an inert solvent under reflux conditions, often utilizing catalysts to enhance yield.
  • Carboxylation Reactions: Following bromination, carboxylation can be achieved through various methods, including direct carboxylation using carbon dioxide or via precursor compounds.

In industrial settings, optimizing these reactions for scale-up often involves continuous flow processes and catalytic methods to enhance efficiency and minimize environmental impact.

9-Bromo-9H-fluorene-1-carboxylic acid has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic effects, particularly in cancer treatment and as antimicrobial agents.
  • Material Science: The unique properties of fluorene derivatives make them suitable for developing new materials with specific electronic or optical characteristics.

Interaction studies have revealed that 9-bromo-9H-fluorene-1-carboxylic acid can form complexes with metal ions, enhancing its biological activity. For example:

  • Metal Complexes: Complexes formed from this compound have shown promising results in DNA cleavage studies and exhibit anticancer activity due to their ability to interact with biological macromolecules.

These interactions are largely attributed to the functional groups present in the molecule, which facilitate coordination with metal centers.

Several compounds share structural similarities with 9-bromo-9H-fluorene-1-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameKey Features
9H-Fluorene-4-carboxylic acidLacks the bromine group; less reactive in oxidation reactions.
9-Anthracenecarboxylic acidContains an anthracene core; different reactivity due to structural differences.
4-Benzoylbenzoic acidContains a benzoyl group instead of a ketone; distinct reactivity.
9-Fluorenone-2-carboxylic acidSimilar structure but lacks bromine; different chemical properties.
2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acidMethyl substitutions influence reactivity and solubility.

The uniqueness of 9-bromo-9H-fluorene-1-carboxylic acid lies in its dual functionality—both a ketone and a carboxylic acid—allowing it to engage in a broader range of

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

287.97859 g/mol

Monoisotopic Mass

287.97859 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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